N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activity. This compound consists of a tetrahydrothiopyran moiety linked to a benzenesulfonamide group through a methylene bridge, with a hydroxyethoxy substituent that enhances its solubility and biological interactions. The molecular formula is C15H19F3N2O3S, with a molecular weight of approximately 384.5 g/mol. Its classification falls under sulfonamides, which are known for their diverse pharmacological properties, particularly in medicinal chemistry .
The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves several key steps:
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
The molecular structure of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide can be described as follows:
The compound’s detailed structural data can be represented using SMILES notation: CC(C1CCSCC1)(OCCO)C(=O)N(S(=O)(=O)c1ccc(C(F)(F)(F))c(C)cc1), which provides insights into its connectivity and functional groups .
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions typical for sulfonamides:
These reactions highlight its versatility as a chemical entity in both synthetic chemistry and biological systems.
The mechanism of action for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide primarily involves its interaction with biological macromolecules:
The presence of the trifluoromethyl group is believed to enhance binding affinity due to increased hydrophobic interactions with target proteins.
The physical and chemical properties of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide are critical for understanding its behavior in different environments:
These properties are essential for predicting its reactivity and suitability for various applications in medicinal chemistry .
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has several significant applications:
These applications underscore the compound's importance in both research and potential therapeutic contexts.
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: